molecular formula C8H6F2N2O3 B1303988 N-(2,6-Difluoro-3-nitrophenyl)acetamide CAS No. 25892-08-4

N-(2,6-Difluoro-3-nitrophenyl)acetamide

Cat. No. B1303988
CAS RN: 25892-08-4
M. Wt: 216.14 g/mol
InChI Key: QWZBLFXPSOQZRQ-UHFFFAOYSA-N
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Description

N-(2,6-Difluoro-3-nitrophenyl)acetamide is a chemical compound that is part of a broader class of compounds known as acetamides, which are characterized by the presence of an acetamide group attached to an aromatic ring. While the specific compound N-(2,6-Difluoro-3-nitrophenyl)acetamide is not directly mentioned in the provided papers, related compounds with similar structures have been synthesized and studied for various properties and applications, including their crystal structures, non-linear optical properties, and potential use in pharmaceuticals.

Synthesis Analysis

The synthesis of related acetamide compounds typically involves the reaction of an appropriate aniline derivative with an acylating agent. For instance, the synthesis of N-(2,6-dichloro-4-trifloromethylphenyl)acetamide was achieved by reacting 2,6-dichloro-4-trifloromethylaniline with POCl3 in acetate . Similarly, other acetamides were synthesized using various starting materials and catalysts, such as trifluoroacetic acid in the Dakin–West reaction , or by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene . These methods highlight the versatility of acetamide synthesis, which can be tailored to introduce different substituents on the aromatic ring.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often elucidated using spectroscopic techniques such as NMR and X-ray diffraction analysis. For example, the crystal structure of N-(2-cyclooctylamino-4-nitrophenyl)acetamide was determined, revealing two similar independent molecules in the asymmetric unit with distorted eight-membered rings . The crystal structure of other related compounds also exhibits intermolecular hydrogen bonds, which can influence the material's properties . These studies provide insights into the molecular conformations and interactions that are crucial for understanding the behavior of these compounds.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, often influenced by their functional groups. The presence of nitro groups, for instance, can lead to the formation of hydrogen bonds and affect the reactivity of the compound . The Dakin–West reaction, as mentioned earlier, is an example of a chemical transformation involving acetamide derivatives, where an improved method was developed for synthesizing a series of novel compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are closely related to their molecular structures. The presence of substituents such as nitro, fluoro, or chloro groups can significantly affect properties like solubility, dipole moment, and optical activity. For instance, the solvatochromism and dipole moment of N-(4-Methyl-2-nitrophenyl)acetamide were studied, showing the effect of bifurcate hydrogen bonding on the IR spectrum . Additionally, the non-linear optical properties of N-(3-Nitrophenyl) Acetamide were investigated using density functional theory, highlighting the potential of these compounds in optical applications .

Scientific Research Applications

Antibacterial Activity

Research has identified derivatives of N-substituted phenyl acetamide benzimidazole, similar in structure to N-(2,6-Difluoro-3-nitrophenyl)acetamide, showing potent antibacterial activity. One such compound, 2-(1H-benzimidazol-1-yl)-N-(3-nitrophenyl) acetamide, demonstrated significant antibacterial efficacy against Methicillin Resistant Staphylococcus aureus (MRSA), outperforming standard drugs like Sultamicillin (Chaudhari et al., 2020).

Solvation and Hydrogen Bonding Studies

Studies on molecules structurally related to N-(2,6-Difluoro-3-nitrophenyl)acetamide, such as N-(4-Methyl-2-nitrophenyl)acetamide, have shed light on solvation dynamics and hydrogen bonding. For instance, N-(4-Methyl-2-nitrophenyl)acetamide forms complexes with protophilic solvents, stabilized by bifurcate hydrogen bonds. The properties of these complexes vary with temperature, phase state, and the medium's protophilic characteristics (Krivoruchka et al., 2004).

Non-linear Optical Properties

Some acetamide derivatives, like N-(3-Nitrophenyl) Acetamide (3NAA), are explored for their non-linear optical properties. Research in this area has focused on growing optically transparent nonlinear single crystals of such compounds and assessing their potential for various technological applications (Prathap & Madhavan, 2012).

Catalytic Applications in Dye Synthesis

N-(3-Amino-4-methoxyphenyl)acetamide, a compound structurally similar to N-(2,6-Difluoro-3-nitrophenyl)acetamide, is an important intermediate in azo disperse dye production. Research has focused on developing efficient catalytic processes for its production, enhancing the green synthesis approach (Zhang Qun-feng, 2008).

Safety And Hazards

The safety information available indicates that “N-(2,6-Difluoro-3-nitrophenyl)acetamide” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name

N-(2,6-difluoro-3-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2O3/c1-4(13)11-8-5(9)2-3-6(7(8)10)12(14)15/h2-3H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZBLFXPSOQZRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1F)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381734
Record name N-(2,6-Difluoro-3-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-Difluoro-3-nitrophenyl)acetamide

CAS RN

25892-08-4
Record name N-(2,6-Difluoro-3-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,6-difluoro-3-nitrophenyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Liu, MR Lee, JL Kim, DA Whittington… - Bioorganic & Medicinal …, 2016 - Elsevier
One of the challenges for targeting B-Raf V600E with small molecule inhibitors had been achieving adequate selectivity over the wild-type protein B-Raf WT , as inhibition of the latter …
Number of citations: 15 www.sciencedirect.com

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